molecular formula C20H29N5O3 B1196414 Urapidil CAS No. 34661-75-1

Urapidil

Cat. No.: B1196414
CAS No.: 34661-75-1
M. Wt: 387.5 g/mol
InChI Key: ICMGLRUYEQNHPF-UHFFFAOYSA-N
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Scientific Research Applications

Urapidil has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Urapidil is a small molecule drug that primarily targets the ADRA1 receptor . It also acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . These receptors play a crucial role in regulating blood pressure and urinary function .

Biochemical Pathways

This compound is able to reduce inflammatory response, apoptosis and act as an antioxidant through a variety of pathways . It can treat torsion detorsion (T/D) and ischemia-reperfusion (I/R) injuries, particularly stemming from autophagy, apoptosis, and inflammation, by elevating levels of SOD, TAS, and GPx within the cell . Both SOD and GPx help to counteract the negative effects of ROS which injures tissue through lipid peroxidation and by damaging DNA .

Pharmacokinetics

This compound is readily absorbed, is subject to moderate first-pass metabolism and is eliminated primarily as metabolites of much lower antihypertensive activity than the parent drug . The influences of age, renal and hepatic disease on the disposition of this compound are reviewed . Studies on the relationship between pharmacodynamics and pharmacokinetics show that the optimum use of this compound in clinical practice depends on an understanding of the pharmacokinetic properties of the drug .

Result of Action

This compound has the ability to counteract autophagy by lowering the quantity of autophagosome marker LC3B and caspase-3 which also plays a critical role in autophagy regulation . It also has the ability to reduce left ventricular hypertrophy, lower total peripheral resistance, improve glomerular filtration rate, and have no effect or improve lipid metabolism .

Action Environment

The action of this compound can be influenced by environmental factors like excitatory psychosocial stress and salt intake, with the consequence of an inadequately increased sympathetic tone of peripheral sympathetic nerves . Long-acting α-adrenoceptor antagonists control blood pressure during stressful events, i.e., stimulation of the sympathetic nervous system without altering the physiologic hemodynamic profile .

Safety and Hazards

Urapidil should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of ingestion, medical help should be sought immediately .

Biochemical Analysis

Biochemical Properties

Urapidil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an alpha-1 adrenoceptor antagonist, inhibiting the vasoconstrictor effects of catecholamines . Additionally, this compound interacts with serotonin 5-HT1A receptors, exerting a central sympatholytic effect . These interactions help in reducing blood pressure by modulating vascular resistance and sympathetic outflow.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It reduces inflammatory responses, apoptosis, and oxidative stress by elevating levels of superoxide dismutase, total antioxidant status, and glutathione peroxidase within cells . This compound also affects ion transport systems in red blood cells, enhancing the sodium cotransport system . These cellular effects contribute to its antihypertensive properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through both central and peripheral mechanisms. Peripherally, it blocks postsynaptic alpha-1 adrenoceptors, inhibiting vasoconstriction . Centrally, this compound stimulates serotonin 5-HT1A receptors, reducing sympathetic outflow and modulating the activity of cerebral centers controlling the circulatory system . These combined actions result in effective blood pressure reduction without causing reflex tachycardia.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and minimal degradation over time. Studies have shown that this compound remains stable for at least 10 days when diluted in sodium chloride solution and stored at room temperature . It is not completely stable at high temperatures and should be replaced after prolonged heat stress . Long-term effects on cellular function include sustained antihypertensive action and improved glucose and lipid metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces blood pressure without significant adverse effects . Higher doses may cause sedation, hypersalivation, and tremor . This compound also exhibits antiarrhythmic properties at high doses, further demonstrating its therapeutic potential .

Metabolic Pathways

This compound is extensively metabolized in the liver, with a significant portion of the dose appearing in the urine . It interacts with various enzymes involved in its metabolism, including those responsible for its biotransformation and elimination. The metabolic pathways of this compound ensure its effective clearance from the body, contributing to its pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is well absorbed orally, with a bioavailability of about 70% . This compound’s distribution is influenced by its interactions with plasma proteins and its ability to cross cellular membranes. These properties ensure its effective delivery to target sites, enhancing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urapidil involves multiple steps. One common method starts with the reaction of 1,3-dimethyl-6-semicarbazide pyrimidine with 3-amino-1-propanol to produce 6-(3-hydroxypropylamino)-1,3-dimethyluracil. This intermediate is then reacted with thionyl chloride to form 6-(3-chloropropylamino)-1,3-dimethyluracil. Finally, this compound reacts with 1-(2-methoxyphenyl)piperazine hydrochloride to yield this compound .

Industrial Production Methods: In industrial settings, this compound hydrochloride injections are prepared by mixing this compound hydrochloride with an osmotic pressure regulator and an acid-base buffer pair. The pH is adjusted to 5.9-6.5 to enhance stability. The temperature during the preparation process is controlled to be below 60°C to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Urapidil undergoes various chemical reactions, including addition, substitution, and complexation reactions. For instance, the addition reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by ytterbium triflate in acetonitrile, forms a key intermediate .

Common Reagents and Conditions:

    Addition Reaction: Catalyzed by ytterbium triflate in acetonitrile.

    Substitution Reaction: Involves thionyl chloride and 1-(2-methoxyphenyl)piperazine hydrochloride.

Major Products: The primary product of these reactions is this compound itself, which is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Comparison with Similar Compounds

    Prazosin: Another alpha-1 adrenoceptor antagonist but lacks the serotonin receptor agonist activity.

    Clonidine: A centrally acting antihypertensive that stimulates alpha-2 adrenoceptors, unlike urapidil’s serotonin receptor activity.

    Doxazosin: Similar to prazosin but with a longer duration of action.

Uniqueness: this compound’s combination of alpha-1 adrenoceptor antagonism and serotonin 5-HT1A receptor agonism sets it apart from other antihypertensive agents. This dual action not only lowers blood pressure but also minimizes the risk of reflex tachycardia, a significant advantage over other medications .

Properties

IUPAC Name

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMGLRUYEQNHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021425
Record name Urapidil
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URL https://comptox.epa.gov/dashboard/DTXSID9021425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34661-75-1
Record name Urapidil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34661-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urapidil [INN:BAN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urapidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12661
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name urapidil
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Record name Urapidil
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Record name Urapidil
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Record name URAPIDIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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